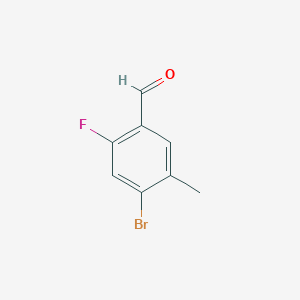
4-Bromo-2-fluoro-5-methylbenzaldehyde
Overview
Description
4-Bromo-2-fluoro-5-methylbenzaldehyde is a chemical compound with the molecular formula C8H6BrFO. It has a molecular weight of 217.04 . The compound is typically stored in a refrigerator and is shipped at room temperature . It appears as a white to yellow to brown solid .
Synthesis Analysis
The synthesis of this compound involves several stages. The process starts with 1,4-dibromo-2-fluoro-5-methylbenzene, which is treated with n-butyllithium in tetrahydrofuran and hexane at -78°C . This is followed by the addition of N,N-dimethyl-formamide, and the reaction mixture is brought to room temperature . After 2 hours, the reaction is quenched with brine and diluted with ethyl acetate . The resulting product is purified via flash chromatography and yields this compound .Molecular Structure Analysis
The InChI code for this compound is 1S/C8H6BrFO/c1-5-2-6(4-11)8(10)3-7(5)9/h2-4H,1H3 . The InChI key is RKISJSZBSQUZSJ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
This compound is a white to yellow to brown solid . The compound is stored in a refrigerator and is shipped at room temperature .Scientific Research Applications
Synthesis and Characterization
- 4-Bromo-2-fluoro-5-methylbenzaldehyde is utilized in the synthesis of various chemical compounds. For instance, it was used in the synthesis of Methyl 4-Bromo-2-methoxybenzoate, demonstrating its role in complex chemical transformations and synthesis processes (Chen Bing-he, 2008).
- The compound has been involved in the formation of chalcones and their further conversion into various other compounds, indicating its versatility in organic synthesis (S. G. Jagadhani, S. G. Kundlikar, B. Karale, 2015).
Vibrational Spectroscopy and Molecular Structure Analysis
- Investigations into the molecular structure and properties of related compounds, like 2-fluoro-4-bromobenzaldehyde, have been conducted using techniques like X-ray diffraction and vibrational spectroscopy. Such studies are crucial for understanding the physical and chemical properties of these compounds (Mahir Tursun et al., 2015).
Application in Multicomponent Transformations
- It's also used in multicomponent transformations, highlighting its potential in creating complex molecules. This is evident in the synthesis of compounds like 3-(4-Bromophenyl)-4-{3-hydroxy-6-(hydroxymethyl)-4-oxo-4H-pyran-2-ylmethyl}isoxazol-5(2H)-one, which are promising for biomedical applications (Y. E. Ryzhkova, F. V. Ryzhkov, M. Elinson, 2020).
Exploration in Drug Synthesis
- The compound plays a role in drug discovery and synthesis. For example, in the synthesis of key intermediates of drug discoveries, showing its importance in pharmaceutical research (K. Nishimura, T. Saitoh, 2016).
Electochemical Studies
- Electrochemical behavior of polymers functionalized with derivatives of similar compounds has been studied, which can be important for understanding the electrical properties of materials influenced by such compounds (E. Hasdemir, Didem Deletioglu, A. Solak, N. Sarı, 2011).
Antimicrobial Screening
- Derivatives of this compound have been synthesized and screened for antimicrobial activities, which indicates its potential use in the development of new antimicrobial agents (S. G. Jagadhani, S. G. Kundalikar, B. Karale, 2014).
Safety and Hazards
Mechanism of Action
Mode of Action
Without specific information on 4-Bromo-2-fluoro-5-methylbenzaldehyde, it’s difficult to describe its exact mode of action. Benzaldehyde derivatives can undergo various reactions such as nucleophilic substitution and oxidation .
Biochemical Pathways
Benzaldehyde derivatives can participate in reactions such as carbonylative stille couplings, isomerization, and intramolecular heck reactions .
Pharmacokinetics
Its lipophilicity and water solubility can influence its absorption and distribution in the body .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors such as temperature, pH, and the presence of other substances. It is stored in an inert atmosphere at 2-8°C .
Biochemical Analysis
Biochemical Properties
4-Bromo-2-fluoro-5-methylbenzaldehyde plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various enzymes and proteins, facilitating reactions such as nucleophilic substitution and oxidation. The compound’s bromine and fluorine atoms make it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals. The interactions between this compound and biomolecules are primarily driven by its electrophilic nature, allowing it to form covalent bonds with nucleophilic sites on enzymes and proteins .
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, the compound can modulate the activity of key signaling proteins, leading to alterations in cellular responses. For example, this compound may inhibit or activate specific kinases, thereby affecting downstream signaling cascades. Additionally, it can impact gene expression by interacting with transcription factors or epigenetic modifiers, leading to changes in the expression of target genes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the formation of covalent bonds with nucleophilic residues on enzymes, leading to enzyme inhibition or activation. This compound can also participate in redox reactions, altering the redox state of cells and influencing cellular metabolism. Furthermore, this compound can modulate gene expression by binding to DNA or interacting with transcriptional regulators .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions. Long-term exposure to this compound can lead to cumulative effects on cellular processes, including alterations in cell growth and viability .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical and cellular effects. At higher doses, this compound may induce toxic or adverse effects, including organ damage and disruption of metabolic processes. Threshold effects have been observed, where a specific dosage range leads to significant changes in physiological responses .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation. These metabolic processes can lead to the formation of metabolites that may have distinct biological activities. The interactions between this compound and metabolic enzymes can also influence metabolic flux and the levels of specific metabolites .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and localization. The compound’s lipophilic nature allows it to accumulate in specific cellular compartments, influencing its biological activity. Additionally, this compound can be transported across cell membranes through passive diffusion or active transport mechanisms .
Subcellular Localization
The subcellular localization of this compound is an important factor that determines its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with DNA and transcriptional regulators, or to the mitochondria, where it can influence cellular metabolism. The subcellular distribution of this compound can also affect its interactions with other biomolecules and its overall biological effects .
Properties
IUPAC Name |
4-bromo-2-fluoro-5-methylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFO/c1-5-2-6(4-11)8(10)3-7(5)9/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKISJSZBSQUZSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40652926 | |
| Record name | 4-Bromo-2-fluoro-5-methylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40652926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
916792-23-9 | |
| Record name | 4-Bromo-2-fluoro-5-methylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40652926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
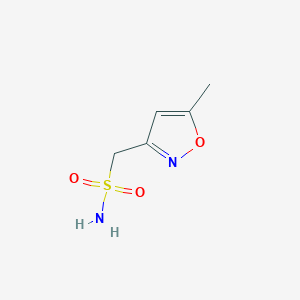


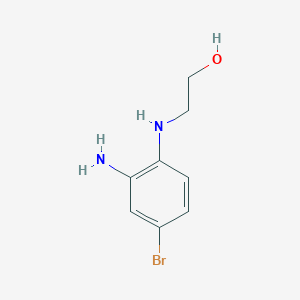
![3-[(Pyrimidin-2-ylsulfanyl)methyl]-1-benzofuran-2-carboxylic acid](/img/structure/B1517627.png)
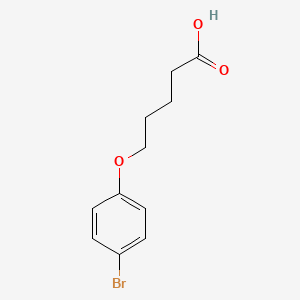
![[4-(2,3-Dichlorophenoxy)phenyl]methanamine](/img/structure/B1517630.png)


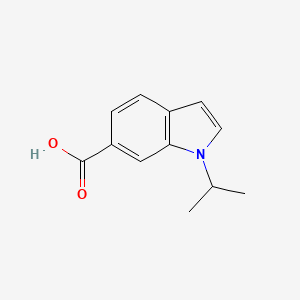

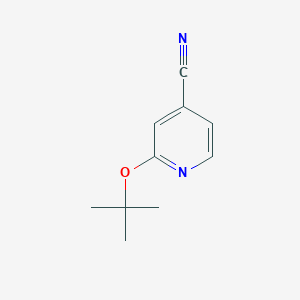

![1-[(3,4-dimethoxyphenyl)methyl]-4-methyl-1H-pyrazol-5-amine](/img/structure/B1517642.png)
